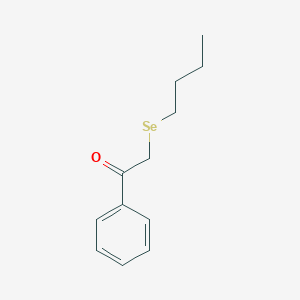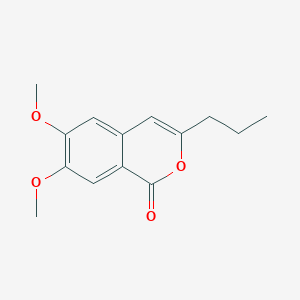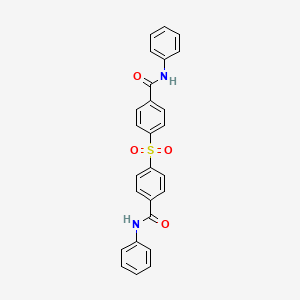
2',4',6'-Triacetoxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’,6’-Triacetoxyacetophenone is an organic compound with the molecular formula C14H14O7 It is a derivative of acetophenone, where the hydrogen atoms on the phenyl ring are substituted with acetoxy groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Triacetoxyacetophenone typically involves the acetylation of 2’,4’,6’-trihydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 2’,4’,6’-Triacetoxyacetophenone follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,4’,6’-Triacetoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2’,4’,6’-trihydroxyacetophenone.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2’,4’,6’-trihydroxyacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Applications De Recherche Scientifique
2’,4’,6’-Triacetoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2’,4’,6’-Triacetoxyacetophenone involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo hydrolysis to release acetic acid and 2’,4’,6’-trihydroxyacetophenone, which can then interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
2’,4’,6’-Trihydroxyacetophenone: The parent compound with hydroxyl groups instead of acetoxy groups.
2’,4’,6’-Trimethoxyacetophenone: A similar compound with methoxy groups.
2’,4’,6’-Trichloroacetophenone: A derivative with chloro groups.
Uniqueness: 2’,4’,6’-Triacetoxyacetophenone is unique due to the presence of acetoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. The acetoxy groups enhance its solubility in organic solvents and influence its interaction with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
144152-27-2 |
|---|---|
Formule moléculaire |
C14H14O7 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
(4-acetyl-3,5-diacetyloxyphenyl) acetate |
InChI |
InChI=1S/C14H14O7/c1-7(15)14-12(20-9(3)17)5-11(19-8(2)16)6-13(14)21-10(4)18/h5-6H,1-4H3 |
Clé InChI |
LXZWMUZVRYYJJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)

![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)

![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)


![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)
![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
